

SAR245408 (XL147): A Technical Guide to Target Binding Affinity and Mechanism of Action

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **XL147**

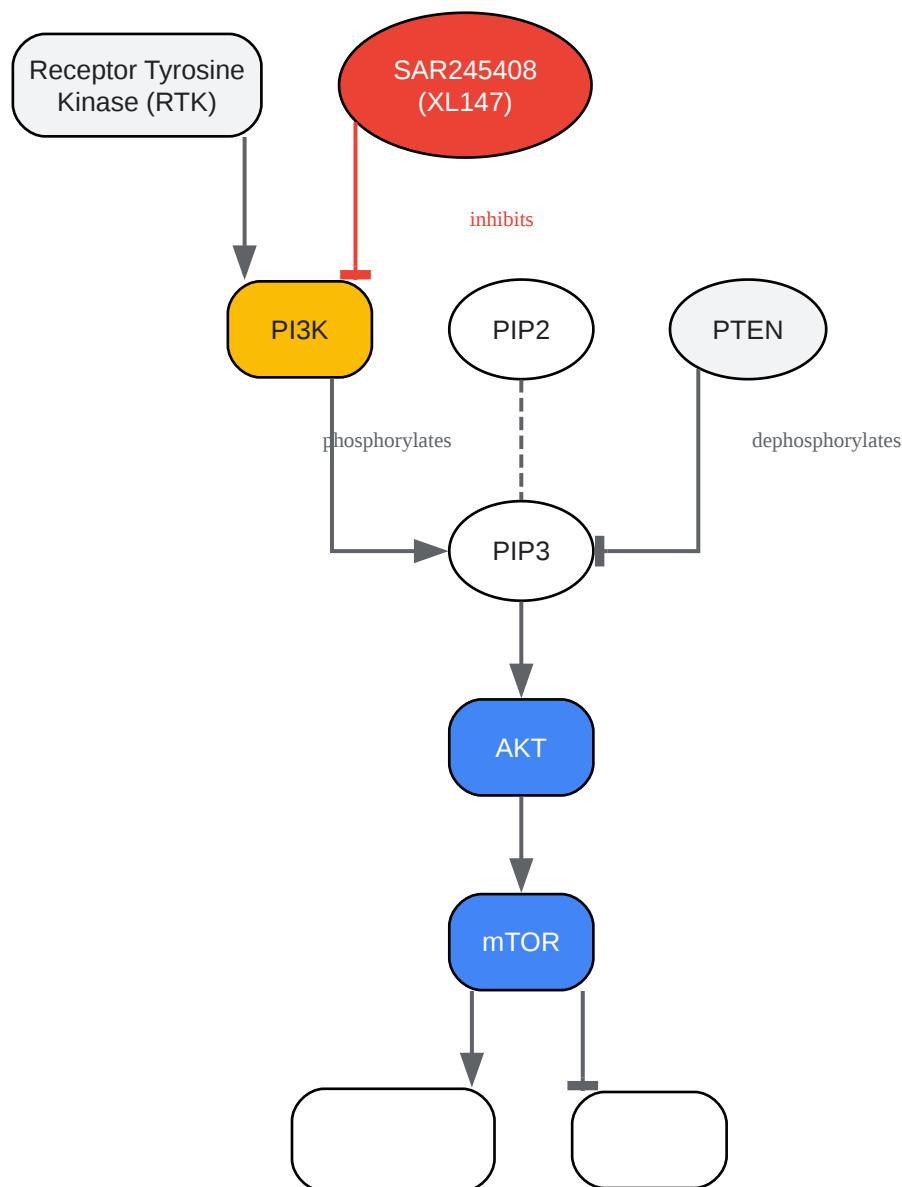
Cat. No.: **B1682294**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target binding affinity and mechanism of action of SAR245408, also known as **XL147** or pilaralisib. SAR245408 is a potent and selective inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), a family of lipid kinases that play a crucial role in cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K pathway is a frequent event in human cancers, making it an attractive target for therapeutic intervention.

Quantitative Analysis of Target Binding Affinity


SAR245408 demonstrates potent inhibitory activity against the Class I PI3K isoforms. The half-maximal inhibitory concentrations (IC₅₀) have been determined in biochemical assays, providing a quantitative measure of the compound's potency against each isoform.

Target	IC50 (nM)	Assay Type
PI3K α (p110 α)	39	Biochemical Assay
PI3K β (p110 β)	383	Biochemical Assay
PI3K δ (p110 δ)	36	Biochemical Assay
PI3K γ (p110 γ)	23	Biochemical Assay
mTOR	>15,000	Biochemical Assay ^[1]
DNA-PK	4,750	Biochemical Assay ^[1]

Note: Data regarding the specific binding affinity of SAR245408 against the common p110 α H1047R mutant was not available in the reviewed literature. However, clinical studies have suggested that tumors with PIK3CA H1047R mutations may be responsive to PI3K pathway inhibitors.

Mechanism of Action: PI3K/AKT/mTOR Pathway Inhibition

SAR245408 exerts its anti-tumor effects by inhibiting the PI3K/AKT/mTOR signaling pathway. [2][3] Class I PI3Ks phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream signaling proteins, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the regulation of diverse cellular functions, including cell growth, proliferation, and survival. The tumor suppressor PTEN antagonizes PI3K activity by dephosphorylating PIP3. By inhibiting the production of PIP3, SAR245408 effectively blocks the downstream signaling cascade, leading to reduced proliferation and induction of apoptosis in cancer cells with a dysregulated PI3K pathway.[3][4]

[Click to download full resolution via product page](#)

PI3K/AKT/mTOR Signaling Pathway Inhibition by SAR245408.

Experimental Protocols

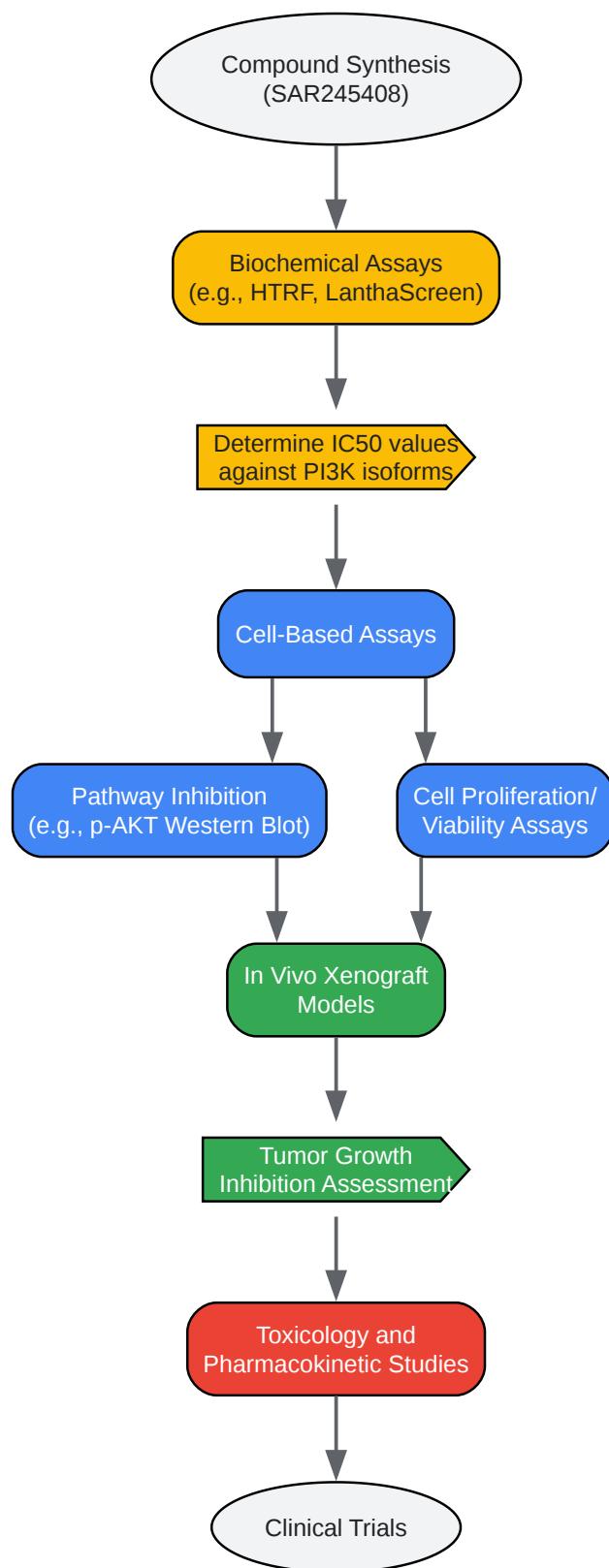
The determination of the target binding affinity of SAR245408 is typically performed using biochemical kinase assays. Below are detailed methodologies for commonly used assays.

In Vitro PI3K Kinase Inhibition Assay (HTRF®)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay for measuring PI3K enzymatic activity.

Materials:

- Purified recombinant PI3K enzyme (e.g., PI3K α , β , δ , γ)
- Lipid substrate (e.g., PIP2)
- ATP
- SAR245408 (or other test compounds)
- HTRF® Kinase Assay Kit (containing detection reagents)
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.05% CHAPS)
- 384-well low-volume microplates


Procedure:

- Compound Preparation: Prepare a serial dilution of SAR245408 in 100% DMSO.
- Enzyme and Substrate Preparation: Dilute the PI3K enzyme and PIP2 substrate to their final desired concentrations in the assay buffer.
- Reaction Initiation: In a 384-well plate, add the test compound, followed by the enzyme/substrate mixture. Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-20 μ L.
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Reaction Termination and Detection: Stop the reaction by adding the HTRF® detection reagents as per the manufacturer's protocol. These reagents typically include a europium cryptate-labeled antibody that recognizes the product (PIP3) and an XL665-labeled streptavidin that binds to a biotinylated tag on the substrate or product.

- Signal Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader. The signal is proportional to the amount of product formed.
- Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental Workflow for PI3K Inhibitor Evaluation

A typical workflow for the preclinical evaluation of a PI3K inhibitor like SAR245408 involves a multi-step process, from initial biochemical screening to cellular and in vivo studies.

[Click to download full resolution via product page](#)

General Experimental Workflow for PI3K Inhibitor Evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3K α Mutant Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [SAR245408 (XL147): A Technical Guide to Target Binding Affinity and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1682294#sar245408-xl147-target-binding-affinity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com